
4,4'-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its phenylethene core, which is flanked by two 2,6-dimethylphenol groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) involves its interaction with molecular targets and pathways within biological systems. The phenolic groups can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: Similar structure but lacks the dimethyl groups on the phenol rings.
2,6-Di-tert-butyl-4-ethylphenol: Contains tert-butyl groups instead of methyl groups.
1,2-Bis(diphenylphosphino)ethane: Contains phosphine groups instead of phenol groups.
Uniqueness
4,4’-(1-Phenylethene-1,2-diyl)bis(2,6-dimethylphenol) is unique due to the presence of both phenylethene and 2,6-dimethylphenol groups, which confer specific chemical reactivity and physical properties. This combination of functional groups makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
属性
CAS 编号 |
61064-71-9 |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxy-3,5-dimethylphenyl)-2-phenylethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H24O2/c1-15-10-19(11-16(2)23(15)25)14-22(20-8-6-5-7-9-20)21-12-17(3)24(26)18(4)13-21/h5-14,25-26H,1-4H3 |
InChI 键 |
XVAPMZPRTRMKTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


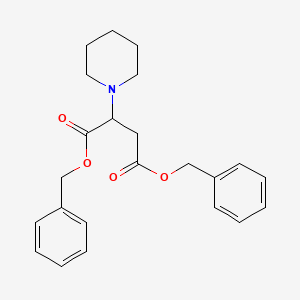
![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
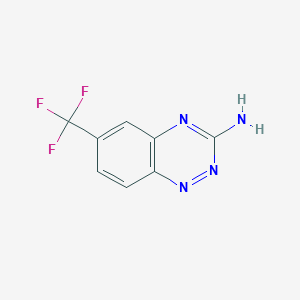
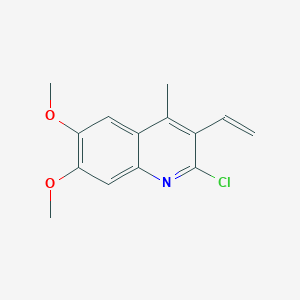
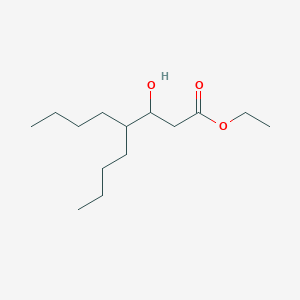

![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
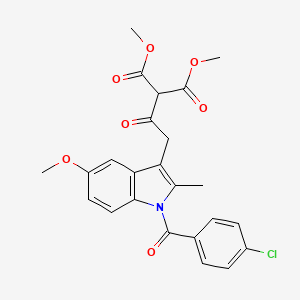
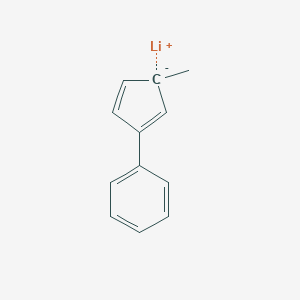
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
